3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one
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Overview
Description
3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H20N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one typically involves the reaction of piperidine with a suitable precursor. One common method is the reaction of piperidine with 3-amino-2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted piperidine derivatives .
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: Another piperidine derivative with similar biological activities.
3-Amino-2,2-dimethyl-1-(morpholin-1-yl)propan-1-one: A compound with a similar structure but containing a morpholine ring instead of a piperidine ring.
Uniqueness
3-Amino-2,2-dimethyl-1-(piperidin-1-yl)propan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperidine ring and amino group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2,8-11)9(13)12-6-4-3-5-7-12/h3-8,11H2,1-2H3 |
InChI Key |
AZNZPOXSLHJCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)N1CCCCC1 |
Origin of Product |
United States |
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